5-cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a cyano group, multiple aromatic rings, and a pyridinecarboxamide core
Preparation Methods
The synthesis of 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE involves several steps. One common method includes the reaction of 2,5-dimethylaniline with ethyl cyanoacetate under basic conditions to form an intermediate. This intermediate is then subjected to further reactions involving sulfur-containing reagents and pyridine derivatives to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts and controlling temperature and pressure.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antitumor activity, showing promising results in inhibiting the proliferation of cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death. Additionally, it may induce the production of reactive oxygen species, further contributing to its antitumor effects .
Comparison with Similar Compounds
Compared to other similar compounds, 5-CYANO-6-({2-[(2,5-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)-4-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives: These compounds also exhibit antitumor activity but differ in their core structure and specific substituents.
2-Amino-5-cyano-N,3-dimethylbenzamide: This compound shares the cyano and amino groups but has a different overall structure and properties.
Properties
Molecular Formula |
C31H30N4O2S |
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Molecular Weight |
522.7 g/mol |
IUPAC Name |
5-cyano-6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C31H30N4O2S/c1-19-14-15-21(3)26(16-19)34-27(36)18-38-31-24(17-32)29(23-11-6-5-7-12-23)28(22(4)33-31)30(37)35-25-13-9-8-10-20(25)2/h5-16,29,33H,18H2,1-4H3,(H,34,36)(H,35,37) |
InChI Key |
XPNBMLFRHFNCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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